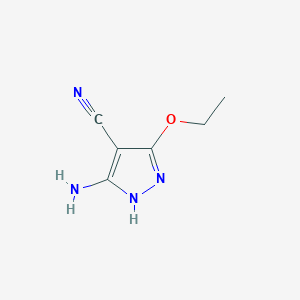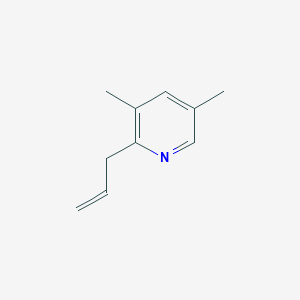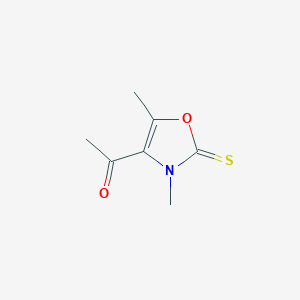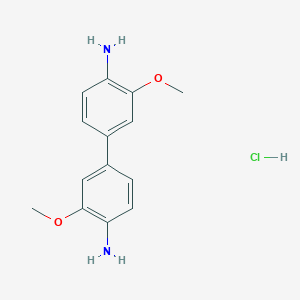
N-tert-Butoxycarbonyl-L-ALPHA-aminosuberic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid: is a complex organic compound with a specific stereochemistry, indicated by the (2S) configuration. This compound is characterized by the presence of a heptanedioic acid backbone with an amide group substituted by a tert-butyl carbamate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid typically involves multiple steps, starting from readily available precursors. One common approach is the protection of the amino group using tert-butyl carbamate, followed by the introduction of the heptanedioic acid moiety through a series of condensation and hydrolysis reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process. Purification methods like crystallization, distillation, and chromatography are used to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid groups to alcohols or other derivatives.
Substitution: The amide and carboxylic acid groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving carboxylase and amide hydrolase enzymes. It serves as a model compound for understanding biochemical pathways.
Medicine: In medicine, derivatives of (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid are investigated for their potential therapeutic effects. These derivatives may act as inhibitors or activators of specific enzymes, making them valuable in drug development.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its reactivity and stability make it suitable for various applications, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate or inhibitor, binding to the active site of the enzyme and modulating its activity. The pathways involved may include hydrolysis, condensation, and redox reactions, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic Acid: This compound shares a similar stereochemistry but has a different aromatic moiety.
Naproxen: A non-steroidal anti-inflammatory drug with a similar carboxylic acid group but different overall structure.
Uniqueness: (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
115573-33-6 |
|---|---|
Molekularformel |
C12H21NO6 |
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanedioic acid |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(18)13-8(10(16)17)6-4-5-7-9(14)15/h8H,4-7H2,1-3H3,(H,13,18)(H,14,15)(H,16,17)/t8-/m0/s1 |
InChI-Schlüssel |
KQFQLJOHYATVAV-QMMMGPOBSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CCCCC(=O)O)C(=O)O |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCC(=O)O)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCCCC(=O)O)C(=O)O |
Synonyme |
N-tert-Butoxycarbonyl-L-ALPHA-aminosuberic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B56022.png)








![7-Methylene-5-azaspiro[2.4]heptan-4-one](/img/structure/B56042.png)


